molecular formula C17H9ClF4N2OS B12126284 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12126284
M. Wt: 400.8 g/mol
InChI Key: POLBIKLOFUFPCK-AUWJEWJLSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethyl group makes this compound particularly interesting for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-(trifluoromethyl)aniline with 3-fluorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazole product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-chlorobenzylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-bromobenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one lies in its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H9ClF4N2OS

Molecular Weight

400.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9ClF4N2OS/c18-10-4-5-13(12(8-10)17(20,21)22)23-16-24-15(25)14(26-16)7-9-2-1-3-11(19)6-9/h1-8H,(H,23,24,25)/b14-7-

InChI Key

POLBIKLOFUFPCK-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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